![molecular formula C16H26CuO6 B12325472 Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is a copper complex with the molecular formula C12H18CuO6 and a molecular weight of 321.81 g/mol . This compound is known for its vibrant color and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- typically involves the reaction of copper(II) salts with 1,1-dimethylethyl 3-(oxo-kappaO)butanoate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced back to copper(I) complexes using suitable reducing agents.
Substitution: The ligand exchange reactions are common, where the 1,1-dimethylethyl 3-(oxo-kappaO)butanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Wissenschaftliche Forschungsanwendungen
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can generate reactive oxygen species, leading to oxidative stress in cells, which is a key factor in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) ethylacetoacetate: Similar in structure but with different ligands.
Copper(II) acetylacetonate: Another copper complex with acetylacetonate ligands.
Uniqueness
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other copper complexes .
Eigenschaften
Molekularformel |
C16H26CuO6 |
|---|---|
Molekulargewicht |
377.92 g/mol |
IUPAC-Name |
copper;tert-butyl 3-oxobutanoate |
InChI |
InChI=1S/2C8H13O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5H,1-4H3;/q2*-1;+2 |
InChI-Schlüssel |
VTPREFFRODJKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)OC(C)(C)C.CC(=O)[CH-]C(=O)OC(C)(C)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
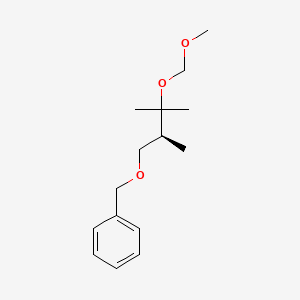
![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)

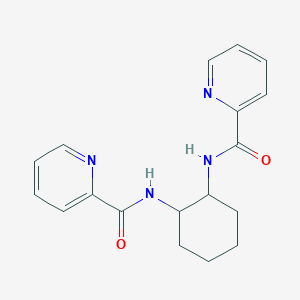

![(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid](/img/structure/B12325426.png)
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
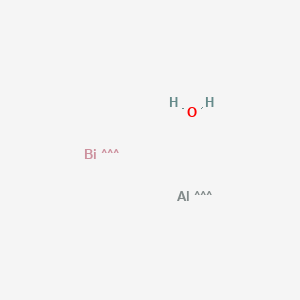
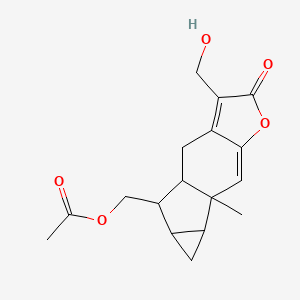
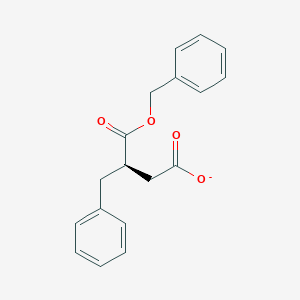
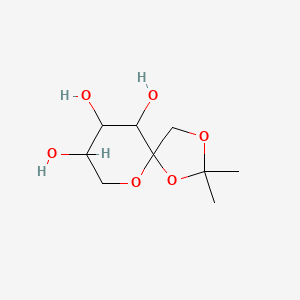
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
